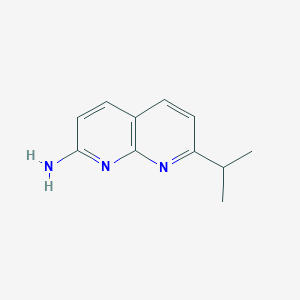

7-Propan-2-yl-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-propan-2-yl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C11H13N3/c1-7(2)9-5-3-8-4-6-10(12)14-11(8)13-9/h3-7H,1-2H3,(H2,12,13,14) |

InChI Key |

HXBYSJYHCKYXRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=C(C=C1)C=CC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine

Retrosynthetic Analysis and Strategic Design for 7-Propan-2-yl-1,8-naphthyridin-2-amine Synthesis

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most direct and convergent approach is based on the Friedlander synthesis, which is widely regarded as one of the most effective methods for constructing the 1,8-naphthyridine (B1210474) scaffold. nih.gov

Route A: Friedlander Annulation

This strategy involves disconnecting the bonds forming one of the pyridine (B92270) rings. The key disconnection is made across the C4-C4a and N8-C8a bonds, which corresponds to the Friedlander reaction in the forward sense. This leads to two primary synthons: a 2-aminopyridine (B139424) derivative bearing an aldehyde at the 3-position and a ketone with an α-methylene group.

Target Molecule: this compound

Disconnection: The primary disconnection breaks the pyridine ring, suggesting a Friedlander condensation. This leads back to two key precursors:

2,6-Diaminopyridine-3-carbaldehyde (or a protected equivalent): This precursor provides the first pyridine ring, including the C2-amino group and the reactive aldehyde needed for cyclization.

Methyl isopropyl ketone (3-methylbutan-2-one): This ketone provides the carbon backbone for the second pyridine ring, including the C7-isopropyl group.

An alternative, and often more practical, starting point for Friedlander reactions is commercially available 2-aminonicotinaldehyde. nih.gov In this variation, the C2-amino group of the target molecule would need to be introduced in a separate step, potentially via a halogenated intermediate.

Route B: Sequential Ring Formation/Late-Stage Functionalization

A different strategy involves the disconnection of the substituent groups from a pre-existing 1,8-naphthyridine core.

Target Molecule: this compound

Disconnection:

C2-NH2 bond: This disconnection suggests a late-stage amination of a 2-chloro-7-propan-2-yl-1,8-naphthyridine intermediate. Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto the naphthyridine ring. nih.gov

C7-isopropyl bond: This disconnection is more complex and would likely involve a cross-coupling reaction, such as a Suzuki or Kumada coupling, on a 7-halo-1,8-naphthyridin-2-amine derivative.

The Friedlander approach (Route A) is generally more convergent and efficient for accessing this specific substitution pattern, as it builds the desired scaffold and installs the C7-substituent in a single key step.

Development and Optimization of Novel Synthetic Pathways

The development of synthetic pathways for this compound focuses primarily on the optimization of the Friedlander reaction, which remains the most prominent method for this class of compounds. nih.gov This involves the acid- or base-catalyzed condensation of an o-aminoaromatic aldehyde with a ketone possessing an α-methylene group. organic-chemistry.org

A plausible and direct synthesis would involve the reaction of a suitably protected 2,6-diaminopyridine-3-carbaldehyde with methyl isopropyl ketone. The reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.

The efficiency and outcome of the Friedlander synthesis are highly dependent on several key reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. While a specific synthesis for the target compound is not detailed in the literature, extensive studies on analogous 1,8-naphthyridine syntheses provide a clear framework for optimization.

Key parameters investigated in related syntheses include:

Catalyst: The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid), bases (e.g., KOH, pyrrolidine), or Lewis acids. organic-chemistry.org More recently, ionic liquids have been employed as both solvent and catalyst. nih.gov

Solvent: Solvents range from high-boiling point organic solvents like diphenyl ether to more environmentally benign options such as water or ethanol. Solvent-free conditions have also been successfully implemented. nih.gov

Temperature: Reaction temperatures can vary significantly, from room temperature to over 200°C, depending on the reactivity of the substrates and the catalytic system used. nih.govnih.gov

Reactant Ratio and Addition: In cases of unsymmetrical ketones like methyl isopropyl ketone, slow addition of the ketone can be crucial for achieving high regioselectivity, favoring condensation at the methyl group over the methine group. organic-chemistry.org

The following table summarizes reaction conditions from studies on analogous Friedlander syntheses of 1,8-naphthyridines, which would inform the optimization for producing this compound.

| Starting Materials | Catalyst/Conditions | Solvent | Temp. | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde + Acetone | Choline (B1196258) hydroxide (B78521) (1 mol%) | H₂O | 50°C | 6 h | 99% | nih.gov |

| 2-Amino-3-pyridinecarboxaldehyde + 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | Solvent-free | 80°C | 24 h | 95% | nih.gov |

| 2-Aminonicotinaldehyde + Methyl Ketones | TABO (Bicyclic Amine) | Toluene | 110°C | 16 h | 78-90% | organic-chemistry.org |

| 2-Aminonicotinaldehyde + Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Reflux | 6 h | Good | ispub.com |

A variety of catalytic systems have been successfully applied to the synthesis of the 1,8-naphthyridine core, offering a range of options for the synthesis of the target compound.

Base Catalysis: Traditional base catalysts like potassium hydroxide or sodium ethoxide are effective but can require harsh conditions. More sophisticated organic base catalysts, such as the bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high reactivity and, crucially, high regioselectivity when using unsymmetrical ketones. organic-chemistry.org This would be particularly relevant for ensuring the reaction of methyl isopropyl ketone occurs at the methyl position to yield the desired 7-isopropyl isomer.

Ionic Liquid Catalysis: Basic ionic liquids (ILs), such as 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have emerged as highly effective dual-purpose catalyst-solvents. nih.gov They offer advantages such as high thermal stability, low volatility, and potential for recyclability, aligning with green chemistry principles. Studies show that these ILs can promote the Friedlander reaction to achieve excellent yields under solvent-free conditions. nih.gov

Late-Stage Amination Catalysis: Should a strategy involving late-stage functionalization be pursued, transition metal catalysis would be essential. The introduction of the C2-amino group onto a 2-chloro-7-propan-2-yl-1,8-naphthyridine intermediate could be accomplished via a Buchwald-Hartwig amination reaction, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to form the C-N bond.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves optimizing the synthetic route to reduce waste, avoid hazardous materials, and improve energy efficiency. The Friedlander reaction is particularly amenable to such modifications.

Use of Water as a Solvent: A significant advancement has been the development of the Friedlander reaction in water. nih.gov This approach avoids the use of volatile and often hazardous organic solvents. Using a biocompatible ionic liquid like choline hydroxide as a catalyst in water allows for the gram-scale synthesis of 1,8-naphthyridines at mild temperatures (50°C) with excellent yields. nih.gov The catalyst can often be separated from the product by simple extraction, enhancing the sustainability of the process.

Catalyst- and Solvent-Free Conditions: In some cases, the condensation of 2-aminopyridine derivatives with α-haloketones to form related heterocyclic systems can proceed efficiently at moderate temperatures (e.g., 60°C) without any catalyst or solvent, representing an ideal green synthetic method. amazonaws.com While this is for a different but related scaffold, it suggests that catalyst-free approaches for the naphthyridine synthesis are worth exploring.

Recyclable Catalysts: The use of basic ionic liquids like [Bmmim][Im] not only facilitates the reaction under solvent-free conditions but also offers the potential for catalyst recycling. nih.gov After product extraction, the ionic liquid can be recovered and reused in subsequent batches with minimal loss of activity, significantly improving the process's atom economy and reducing waste. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine

High-Resolution Spectroscopic Characterization for Detailed Structural Assignments

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution and electronic environment. For 7-Propan-2-yl-1,8-naphthyridin-2-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry would provide a complete picture of its atomic connectivity and molecular formula.

NMR spectroscopy provides granular information about the chemical environment of magnetically active nuclei. The predicted ¹H and ¹³C NMR spectra are based on the known effects of alkyl and amino substituents on the 1,8-naphthyridine (B1210474) core.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine core, the protons of the propan-2-yl (isopropyl) group, and the protons of the amine group. The electron-donating nature of both the amino and isopropyl groups will influence the chemical shifts of the aromatic protons, generally causing an upfield shift compared to the unsubstituted 1,8-naphthyridine. The isopropyl group introduces a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The amine protons would likely appear as a broad singlet.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.80 | d | ~8.5 | H-4 |

| ~7.35 | d | ~8.0 | H-5 |

| ~6.95 | d | ~8.0 | H-6 |

| ~6.60 | d | ~8.5 | H-3 |

| ~5.50 | br s | - | -NH₂ |

| ~3.10 | sept | ~7.0 | -CH(CH₃)₂ |

| ~1.30 | d | ~7.0 | -CH(CH₃)₂ |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all 11 unique carbon atoms in the molecule. The chemical shifts of the naphthyridine carbons are influenced by the nitrogen atoms and the substituents. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-7 |

| ~159.5 | C-2 |

| ~154.0 | C-8a |

| ~137.0 | C-4 |

| ~136.5 | C-4a |

| ~118.0 | C-5 |

| ~112.0 | C-6 |

| ~108.0 | C-3 |

| ~35.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

2D NMR Techniques: To confirm these assignments, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between H-3 and H-4, and between H-5 and H-6. A key correlation would be observed between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. For instance, the isopropyl methine proton should show a correlation to C-7 of the naphthyridine ring, unequivocally establishing the position of the substituent. The amine protons might show correlations to C-2 and C-3.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound are expected to exhibit characteristic bands. The primary amine group would give rise to N-H stretching vibrations. The aromatic C-H stretching would appear at higher wavenumbers than the aliphatic C-H stretching of the isopropyl group. The fingerprint region would contain complex vibrations corresponding to the C=C and C=N bonds of the naphthyridine skeleton, as well as bending vibrations for the various C-H bonds. The isopropyl group has a characteristic bending mode that often appears as a doublet.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Strong | Aliphatic C-H stretching (isopropyl) |

| 1640 - 1580 | Strong | C=N and C=C stretching (naphthyridine ring) |

| 1620 - 1550 | Medium | N-H bending (scissoring) |

| 1470 - 1430 | Medium | CH₂ bending (isopropyl) |

| 1385 - 1365 | Strong | C-H bending (isopropyl, characteristic doublet) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition. It also provides information about the structure through analysis of fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₃N₃, with a calculated monoisotopic mass of approximately 187.1109 Da. HRMS would be able to confirm this mass with high accuracy (typically within 5 ppm).

Under electron ionization (EI), the molecule would form a molecular ion (M⁺•). The most prominent fragmentation pathway is predicted to be the loss of a methyl radical (•CH₃) from the isopropyl group. This benzylic-type cleavage results in a stable secondary cation, which would likely be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Notes |

| 187.1109 | [C₁₁H₁₃N₃]⁺• | Molecular Ion (M⁺•) |

| 172.0878 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. Likely the base peak. |

| 159.0796 | [M - C₂H₄]⁺• | Loss of ethene via rearrangement. |

| 131.0663 | [C₈H₇N₂]⁺ | Further fragmentation of the ring structure. |

X-ray Crystallography for Solid-State Molecular Structure Determination

While no experimental crystal structure for this compound has been reported, predictions can be made based on the structures of related 2-amino-1,8-naphthyridine derivatives. The 1,8-naphthyridine ring system is expected to be essentially planar.

Hypothetical Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric |

| Key Interactions | N-H···N hydrogen bonding, π-π stacking |

| Naphthyridine Ring | Planar |

Gas-Phase and Solution-Phase Conformational Analysis of this compound

The conformational flexibility of this molecule is primarily associated with the rotation around the single bond connecting the isopropyl group to the naphthyridine ring (C7-C(isopropyl)) and the orientation of the amino group.

Gas-Phase Analysis: In the gas phase, free from intermolecular interactions, the molecule's conformation would be determined by intramolecular forces. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to calculate the potential energy surface for the rotation of the isopropyl group. The lowest energy conformer would likely be one that minimizes steric repulsion between the isopropyl's methyl groups and the proton at the C-6 position of the naphthyridine ring.

Solution-Phase Analysis: In solution, the conformational dynamics are influenced by the solvent. At room temperature, the rotation around the C7-C(isopropyl) bond is expected to be rapid on the NMR timescale. This would result in the magnetic equivalence of the two methyl groups of the isopropyl substituent, leading to a single doublet in the ¹H NMR spectrum. At very low temperatures, it might be possible to slow this rotation sufficiently to observe these methyl groups as two distinct signals. The conformation of the amino group could also be influenced by hydrogen bonding with protic solvents. However, for most analyses, the molecule can be considered to have a plane of symmetry through the C2-N-H plane and the C7-C-H plane of the isopropyl group, averaged over time.

Computational and Theoretical Investigations of 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods are used to determine stable molecular structures and predict chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 7-Propan-2-yl-1,8-naphthyridin-2-amine.

DFT calculations are employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. This provides precise information on bond lengths, bond angles, and dihedral angles. For the 1,8-naphthyridine (B1210474) core, DFT studies help in understanding the planarity and aromaticity of the fused ring system. researchgate.net The introduction of the propan-2-yl group at position 7 and the amine group at position 2 would cause subtle changes to the geometry of the naphthyridine core, which can be precisely quantified by DFT.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's behavior. These include the molecular dipole moment, electrostatic potential, and the distribution of atomic charges. The electrostatic potential map, for instance, can identify electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. In 1,8-naphthyridine derivatives, the nitrogen atoms of the ring are typically electron-rich sites. ias.ac.in

Table 1: Representative Calculated Electronic Properties for a 1,8-Naphthyridine Scaffold using DFT Note: These are illustrative values for the core structure. Specific values for this compound would require a dedicated calculation.

| Property | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate electronic structure information. While computationally more demanding than DFT, they are often used as a benchmark to validate the results from less expensive methods. For a molecule like this compound, ab initio calculations could be used to obtain a very precise value for its total energy, ionization potential, and electron affinity, serving as a "gold standard" for theoretical predictions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule; a large gap suggests high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net

For this compound, the amine group is an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted 1,8-naphthyridine core. Reactivity indices derived from these energies, such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms held together by bonds, with forces calculated using a classical force field.

For this compound, the propan-2-yl group has rotational freedom. MD simulations can explore the different possible conformations (rotamers) of this group and determine their relative stability. acs.org More importantly, MD simulations are used to study the stability of the molecule when it interacts with other molecules, such as a protein target. nih.govrsc.org By simulating the complex over a period of nanoseconds, researchers can assess the stability of the binding pose predicted by docking studies and observe key intermolecular interactions, such as hydrogen bonds, that persist over time. rsc.orgrsc.org

Theoretical Frameworks of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govresearchgate.net

For a class of compounds like 1,8-naphthyridine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each analogue. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then developed to create an equation that relates these descriptors to the observed biological activity (e.g., inhibitory concentration). Such models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govresearchgate.net A QSAR model for 1,8-naphthyridine derivatives could be used to predict the potential activity of this compound based on its calculated descriptors.

Table 2: Example of Descriptors Used in a QSAR Model for Naphthyridine Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and solubility |

| Steric | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum Chemical | LUMO Energy | Electron-accepting ability |

Molecular Modeling and Docking Studies for Hypothetical Target Interactions (Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. researchgate.net

For this compound, a docking study would involve a hypothetical protein target. The three-dimensional structure of the protein is obtained from a database like the Protein Data Bank. The compound is then placed into the active site of the protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net The results can reveal the most likely binding mode and identify key interactions, such as hydrogen bonds between the amine group or naphthyridine nitrogens and amino acid residues in the protein's active site. nih.gov

Table 3: Illustrative Molecular Docking Results for a 1,8-Naphthyridine Analogue against a Hypothetical Protein Target (e.g., Enoyl-ACP Reductase)

| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Analogue A | -8.5 | Hydrogen bond with TYR-158 |

| Analogue B | -7.9 | Pi-stacking with PHE-149 |

| This compound (Hypothetical) | (Predicted Value) | Hydrogen bond with LYS-165; Hydrophobic interaction with active site residues |

Mechanistic Investigations of 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine at the Molecular and Cellular Level in Vitro

In Vitro Biochemical Assays for Target Identification and Modulation

Biochemical assays are crucial for identifying the molecular targets of a compound and understanding how it modulates their function. For the 1,8-naphthyridine (B1210474) class of compounds, these assays have frequently pointed towards enzymes that are essential for DNA replication and maintenance.

Derivatives of the 1,8-naphthyridine scaffold have been widely recognized for their inhibitory effects on bacterial DNA gyrase and topoisomerase II, enzymes vital for managing DNA topology during replication. mdpi.com The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand breaks in the DNA and ultimately bacterial cell death. This mode of action is characteristic of quinolone antibiotics, a class to which many 1,8-naphthyridine derivatives are structurally related.

Some 1,8-naphthyridine derivatives have also been investigated as inhibitors of efflux pumps, which are proteins that contribute to antibiotic resistance by expelling drugs from bacterial cells. Inhibition of these pumps can restore the efficacy of antibiotics that would otherwise be ineffective.

Table 1: Inhibitory Activity of Selected 1,8-Naphthyridine Analogues Against Bacterial Enzymes

| Compound Analogue | Target Enzyme | Activity Metric | Reported Value | Organism |

|---|---|---|---|---|

| Nalidixic acid | DNA gyrase (subunit A) | Inhibition | Blocks DNA replication | Gram-negative bacteria |

| Enoxacin | DNA gyrase | Inhibition | Blocks DNA replication | Gram-positive and Gram-negative bacteria |

Receptor binding studies are employed to determine the affinity and selectivity of a compound for specific receptors. For the 1,8-naphthyridine class, while the primary targets are often enzymes, some derivatives have been explored for their potential to interact with various receptors. For example, certain analogues have been synthesized and evaluated for their binding efficiency towards adenosine (B11128) receptors. nih.gov

Computational molecular docking studies are frequently used to predict the binding mode of 1,8-naphthyridine derivatives to their target proteins. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity and inhibitory activity.

Cellular Pathway Analysis Using 7-Propan-2-yl-1,8-naphthyridin-2-amine (In Vitro Studies)

Cellular assays provide a more complex biological context to understand a compound's effects on various cellular processes.

Within a cellular environment, the interaction of 1,8-naphthyridine derivatives with their target proteins, such as DNA gyrase and topoisomerase II, initiates a cascade of events. The stabilization of the enzyme-DNA complex can trigger cellular responses to DNA damage, including the activation of DNA repair pathways and, if the damage is too extensive, the induction of programmed cell death (apoptosis).

The cellular consequences of target engagement by 1,8-naphthyridine derivatives can lead to the modulation of various signal transduction pathways. For instance, the DNA damage induced by topoisomerase II inhibition can activate signaling pathways involving proteins such as ATM and ATR, which are key regulators of the DNA damage response. This can lead to cell cycle arrest, providing time for DNA repair, or the initiation of apoptosis if the damage is irreparable.

Structure-Activity Relationship (SAR) Studies of Analogues of this compound

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 1,8-naphthyridine scaffold, extensive SAR studies have been conducted, revealing the importance of substituents at various positions for different biological activities, including antibacterial and anticancer effects. mdpi.comresearchgate.net

The propan-2-yl (isopropyl) group at the 7-position of this compound is a key structural feature. SAR studies on related 1,8-naphthyridine derivatives have shown that the nature of the substituent at the C7 position significantly impacts potency and target selectivity. For antibacterial activity, for example, the presence of certain amine-containing rings at C7 is often associated with potent DNA gyrase inhibition.

The amino group at the 2-position is another critical determinant of activity. Modifications at this position can influence the compound's ability to interact with its molecular target.

Table 2: General Structure-Activity Relationships for 1,8-Naphthyridine Derivatives

| Position on 1,8-Naphthyridine Ring | General Effect of Substitution on Biological Activity |

|---|---|

| C2 | Modulation of target binding and overall activity. |

| C3 | Introduction of a carboxylic acid group is common in antibacterial analogues. |

| C7 | Highly influential on potency and spectrum of activity. Often substituted with cyclic amines for antibacterial effects. |

Exploration of Advanced Applications and Derivatization Strategies for 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine in Non Clinical Contexts

Utilization as a Versatile Synthetic Intermediate for More Complex Molecular Architectures

The 1,8-naphthyridine (B1210474) scaffold is a well-established privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. Beyond this, 7-propan-2-yl-1,8-naphthyridin-2-amine serves as a valuable building block for more complex molecular architectures in non-clinical applications. The amino group at the 2-position and the reactive sites on the naphthyridine core allow for a variety of chemical transformations.

The synthesis of the 1,8-naphthyridine skeleton itself is often achieved through condensation reactions, such as the Friedländer synthesis, which involves the reaction of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net This modularity allows for the introduction of various substituents, including the 7-propan-2-yl group, prior to the formation of the final naphthyridine ring.

Once formed, the 2-amino group can be readily functionalized to create more elaborate structures. For instance, it can undergo acylation, alkylation, or be used as a nucleophile in coupling reactions to attach larger molecular fragments. These modifications are instrumental in tuning the electronic and steric properties of the molecule for specific applications.

Interactive Table: Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Resulting Architecture | Potential Application Area |

| N-Acylation | Acid chloride/anhydride, base | Amide derivatives | Functional Polymers |

| N-Alkylation | Alkyl halide, base | Secondary/tertiary amines | Ligand Synthesis |

| Buchwald-Hartwig Coupling | Aryl halide, Palladium catalyst, base | N-Aryl derivatives | Organic Electronics |

| Schiff Base Formation | Aldehyde/ketone, acid catalyst | Imine derivatives | Chemical Sensors |

Coordination Chemistry and Ligand Design for Metal Complexes Incorporating the Naphthyridine Moiety

The 1,8-naphthyridine ring system is an excellent bidentate ligand, capable of chelating to metal ions through its two nitrogen atoms. nih.gov The specific geometry of the nitrogen donors in the 1,8-naphthyridine core makes it an ideal scaffold for the design of ligands that can form stable complexes with a wide range of transition metals. The presence of the 7-propan-2-yl and 2-amino substituents can influence the electronic properties and steric hindrance of the resulting ligand, thereby modulating the properties of the metal complex.

The design of ligands based on this compound can be tailored for specific applications. For example, further functionalization of the 2-amino group can introduce additional donor atoms, creating tridentate or polydentate ligands. This allows for fine-tuning of the coordination environment around the metal center, which is crucial for controlling its catalytic activity or photophysical properties.

Catalytic Applications of Metal-7-Propan-2-yl-1,8-naphthyridin-2-amine Complexes

Metal complexes incorporating 1,8-naphthyridine derivatives have shown promise in various catalytic transformations. nih.gov While specific catalytic applications of complexes derived directly from this compound are not extensively documented in publicly available literature, the broader class of 1,8-naphthyridine ligands is known to be effective in several catalytic reactions. The electronic properties of the naphthyridine ring, which can be tuned by substituents like the isopropyl and amino groups, play a crucial role in the catalytic cycle. For instance, palladium complexes of functionalized 1,8-naphthyridines have been used in cross-coupling reactions. researchgate.net

The potential catalytic applications for metal complexes of this compound and its derivatives are vast and could include oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk of the isopropyl group could also be exploited to induce stereoselectivity in certain catalytic processes.

Material Science Applications (e.g., in organic electronics, sensor development, luminescent materials)

The unique photophysical properties of 1,8-naphthyridine derivatives and their metal complexes make them attractive candidates for applications in material science. nih.gov Substitution with alkylamine groups at the 2 and 7 positions of the 1,8-naphthyridine core can lead to highly fluorescent compounds. mdpi.com

In the field of organic electronics, 1,8-naphthyridine derivatives have been investigated as electron-transporting and emitting materials in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of the molecule through derivatization is key to optimizing its performance in such devices. For instance, creating donor-acceptor structures based on the 1,8-naphthyridine core can lead to materials with tailored emission colors. rsc.orgresearchgate.net

Furthermore, the fluorescent properties of these compounds can be harnessed for the development of chemical sensors. researchgate.net The binding of an analyte to a functionalized this compound could induce a change in its fluorescence, allowing for sensitive detection.

Interactive Table: Potential Material Science Applications

| Application Area | Key Property | Role of this compound |

| Organic Electronics (OLEDs) | Electron transport, Luminescence | As a component of the emissive or electron-transport layer. researchgate.net |

| Chemical Sensors | Fluorescence, Analyte binding | As a fluorescent probe that changes emission upon binding to a target molecule. researchgate.net |

| Luminescent Materials | High quantum yield, Photostability | As a core scaffold for highly fluorescent dyes. mdpi.com |

Supramolecular Chemistry and Self-Assembly Studies Involving this compound

The structure of this compound, with its hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), makes it an ideal candidate for studies in supramolecular chemistry. These functional groups can participate in specific and directional hydrogen bonding interactions, leading to the formation of well-defined, self-assembled structures.

For example, adjacent 1,8-naphthyridine molecules can form tapes or chains through N—H⋯N hydrogen bonds. nih.gov The isopropyl group can influence the packing of these molecules in the solid state, potentially leading to the formation of interesting and complex supramolecular architectures. Furthermore, π–π stacking interactions between the aromatic naphthyridine rings can also play a significant role in the self-assembly process. nih.gov

Derivatization for the Development of Novel Chemical Probes or Functional Materials

The derivatization of this compound opens up a vast chemical space for the creation of novel chemical probes and functional materials. The 2-amino group is a particularly attractive site for modification. For instance, attaching a fluorescent reporter group could lead to the development of a chemical probe for a specific biological molecule or ion. The arrangement of hydrogen bond donor and acceptor groups in some 2,7-disubstituted 1,8-naphthyridines allows for interactions with guanine, suggesting potential as probes for nucleic acids. mdpi.com

In the realm of functional materials, derivatization can be used to impart new properties to the molecule. For example, polymerization of a suitably functionalized derivative could lead to the formation of a conductive or light-emitting polymer. The synthesis of 2,7-difunctionalized 1,8-naphthyridines is a key strategy for creating these advanced materials. researchgate.net

Interactive Table: Derivatization Strategies and Potential Outcomes

| Derivatization Strategy | Attached Moiety | Potential Application |

| Coupling to a fluorophore | e.g., Naphthalimide | Fluorescent chemical probe rsc.orgresearchgate.net |

| Introduction of a polymerizable group | e.g., Vinyl or ethynyl (B1212043) group | Precursor for functional polymers |

| Attachment of a metal-binding ligand | e.g., Bipyridine | Precursor for polymetallic assemblies |

| Introduction of a chiral auxiliary | e.g., Chiral amine | Chiral sensor or catalyst |

Future Directions and Emerging Research Avenues for 7 Propan 2 Yl 1,8 Naphthyridin 2 Amine Research

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of 1,8-naphthyridine (B1210474) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign and efficient methodologies. Future efforts in the synthesis of 7-Propan-2-yl-1,8-naphthyridin-2-amine and its analogues are expected to move beyond traditional methods towards more advanced and sustainable approaches.

Green Chemistry Approaches: The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, is being adapted to greener conditions. Recent studies have demonstrated the successful synthesis of substituted 1,8-naphthyridines in water, a significant step towards sustainability. Future research could focus on optimizing these aqueous methods for the specific synthesis of 7-alkylated 2-amino-1,8-naphthyridines, potentially improving yields and reducing the reliance on hazardous organic solvents. Microwave-assisted organic synthesis (MAOS) also presents a promising avenue for accelerating reaction times and improving energy efficiency in the synthesis of naphthyridine scaffolds.

Advanced Catalysis: The development of novel catalytic systems is poised to revolutionize the synthesis of complex heterocyclic compounds. The use of organocatalysis, for instance, offers a metal-free alternative for constructing the naphthyridine core, potentially leading to cleaner reaction profiles and easier purification. Furthermore, advancements in photocatalysis could enable novel C-H activation strategies for the direct and selective introduction of the propan-2-yl group at the C7 position, bypassing the need for pre-functionalized starting materials. The exploration of transition-metal-free, hydrogen-transfer-mediated direct β-alkylation of aryl-1,8-naphthyridines with alcohols represents another innovative and atom-economical approach that could be adapted for this purpose. acs.org

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe, efficient, and scalable production of chemical compounds. The application of flow chemistry to the synthesis of this compound could offer precise control over reaction parameters, leading to improved yields and purity. This methodology is particularly advantageous for multi-step syntheses and for reactions that are difficult to control in batch processes.

| Synthetic Strategy | Potential Advantages |

| Green Chemistry | Reduced environmental impact, use of non-toxic solvents, improved energy efficiency. |

| Advanced Catalysis | High selectivity, mild reaction conditions, novel bond formations. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise process control. |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Related Naphthyridine Compounds

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and materials science. These computational tools can significantly accelerate the design-synthesize-test cycle for novel compounds with desired properties.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to predict the biological activities of 1,8-naphthyridine derivatives. nih.govresearchgate.net Future research will likely involve the development of more sophisticated predictive models using advanced machine learning algorithms like graph neural networks (GNNs). harvard.eduarxiv.orgharvard.edu These models can learn complex relationships between the molecular structure of naphthyridine analogues and their biological activities, such as kinase inhibition or cytotoxicity, thereby prioritizing the synthesis of the most promising candidates.

De Novo Design: Generative adversarial networks (GANs) and other generative models are powerful tools for the de novo design of novel molecular structures. harvard.eduarxiv.orgrsc.org By training these models on large datasets of known bioactive molecules, it is possible to generate new naphthyridine-based compounds with optimized properties. This approach can lead to the discovery of novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles.

Table of AI/ML Applications in Naphthyridine Research

| AI/ML Technique | Application | Potential Impact |

|---|---|---|

| QSAR | Predicting biological activity | Prioritization of synthetic targets, reduction in screening costs. |

| Graph Neural Networks | Enhanced prediction of molecular properties | More accurate activity predictions, better understanding of structure-activity relationships. |

| Generative Models (GANs) | De novo design of novel compounds | Discovery of novel and patentable chemical entities with improved properties. |

Exploration of Novel Molecular and Cellular Targets (In Vitro) for this compound and its Analogues

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Identifying the specific molecular and cellular targets of this compound and its analogues is crucial for understanding their mechanism of action and therapeutic potential.

Kinase Inhibition: Numerous 1,8-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. researchgate.netnih.govnih.gov Future in vitro studies should involve screening this compound and a library of its analogues against a broad panel of kinases to identify specific targets. promega.comnih.gov Kinases such as c-Met, c-Kit, and VEGFR-2, which have been previously implicated as targets for other naphthyridine derivatives, would be of particular interest. researchgate.net

Cytotoxicity and Anticancer Potential: The cytotoxic effects of novel 7-substituted-2-amino-1,8-naphthyridines should be evaluated against a diverse panel of human cancer cell lines. researchgate.net Compounds exhibiting significant and selective cytotoxicity can then be subjected to further mechanistic studies to elucidate the underlying pathways, such as apoptosis induction or cell cycle arrest.

Novel Target Identification: Unbiased approaches, such as chemical proteomics, can be employed to identify novel cellular targets of this compound. nih.govnih.govresearchgate.net Techniques like the cellular thermal shift assay (CETSA) can be used to confirm direct target engagement within a cellular context. researchgate.netnih.govrsc.orgrsc.orgresearchgate.net These methods can reveal unexpected biological activities and open up new therapeutic avenues.

Table of Potential In Vitro Research Avenues

| Research Area | Key Techniques | Potential Outcomes |

|---|---|---|

| Kinase Profiling | Kinase activity assays, selectivity profiling | Identification of specific kinase targets and off-targets. |

| Anticancer Screening | Cell viability assays, apoptosis and cell cycle analysis | Discovery of potent and selective anticancer agents. |

| Target Deconvolution | Chemical proteomics, Cellular Thermal Shift Assay (CETSA) | Identification of novel molecular targets and validation of target engagement. |

Potential Contributions to Advanced Chemical Technologies and Methodologies (Non-Medical Applications)

Beyond its potential in medicinal chemistry, the unique electronic and structural properties of the 1,8-naphthyridine scaffold suggest its utility in various non-medical applications.

Coordination Chemistry and Catalysis: The bidentate chelating nature of the 1,8-naphthyridine core makes it an excellent ligand for a wide range of metal ions. The synthesis of metal complexes incorporating this compound could lead to the development of novel catalysts for various organic transformations. The electronic properties of the ligand, influenced by the amino and isopropyl substituents, can be fine-tuned to modulate the catalytic activity of the metal center.

Materials Science: 1,8-Naphthyridine derivatives have shown promise in the development of organic light-emitting diodes (OLEDs). nih.govnih.gov Their rigid, planar structure and tunable photophysical properties make them attractive candidates for use as emitters or electron-transport materials. Future research could explore the potential of this compound and its analogues in the design of new materials for optoelectronic applications.

Supramolecular Chemistry: The ability of 1,8-naphthyridine units to direct the formation of well-defined helical structures (foldamers) and macrocycles opens up possibilities in supramolecular chemistry. nih.gov These organized assemblies can exhibit unique properties, such as the ability to bind specific guest molecules, and could find applications in sensing, catalysis, and materials science.

Fluorescent Chemosensors: The inherent fluorescence of the 1,8-naphthyridine scaffold can be exploited for the development of chemosensors for the detection of metal ions. nih.govresearchgate.netnih.gov By incorporating specific recognition moieties, it may be possible to design sensors based on this compound that are highly selective and sensitive for particular analytes.

Q & A

Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.